fluoro-Dapagliflozin
説明
Fluoro-Dapagliflozin is a structural analog of Dapagliflozin and a selective SGLT2 inhibitor . It blocks glucose transport and glucose-coupled currents . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .
Molecular Structure Analysis
Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It works by removing sugar from the body with the urine .
Chemical Reactions Analysis
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant .
Physical And Chemical Properties Analysis
Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .
科学的研究の応用
Effects on Liver Fat and Insulin Sensitivity : Dapagliflozin was found to improve glycemic control in obese patients with type 2 diabetes by reducing liver proton density fat fraction and the volume of visceral adipose tissue, without affecting tissue-level insulin sensitivity (Latva-Rasku et al., 2019).
Long-term Glycemic Control and Weight Management : Over a 2-year period, Dapagliflozin maintained glycemic control while reducing weight and body fat mass in patients with type 2 diabetes inadequately controlled on metformin (Bolinder et al., 2014).
Dapagliflozin Monotherapy Efficacy : In treatment-naive patients with type 2 diabetes, Dapagliflozin lowered hyperglycemia without major episodes of hypoglycemia, making it a unique addition to existing treatment options (Ferrannini et al., 2010).
Cardiovascular Outcomes in Type 2 Diabetes : Dapagliflozin did not show a higher or lower rate of major adverse cardiovascular events compared to placebo, but resulted in a lower rate of cardiovascular death or hospitalization for heart failure (Declare–Timi Investigators, 2019).
Effects on Different Stages of Type 2 Diabetes Mellitus : Dapagliflozin showed efficacy in early-stage and late-stage type 2 diabetes patient populations, as measured by changes in hemoglobin A1c concentration and body weight (Zhang et al., 2010).
Dapagliflozin in Combination with Omega-3 : The combination of dapagliflozin and omega-3 significantly reduced liver fat content in individuals with type 2 diabetes and non-alcoholic fatty liver disease (Eriksson et al., 2018).
Safety and Efficacy in Japanese Patients : Dapagliflozin was found to be effective and safe as monotherapy in Japanese type 2 diabetes patients with inadequate glycemic control (Kaku et al., 2013).
Discovery and Development of Dapagliflozin : Dapagliflozin was identified as a potent and selective hSGLT2 inhibitor, prompting its clinical evaluation for the treatment of type 2 diabetes (Meng et al., 2008).
Review in Type 2 Diabetes : Dapagliflozin as monotherapy and combination therapy provided effective glycemic control and reduced body weight and blood pressure across a broad spectrum of patients with type 2 diabetes (Dhillon, 2019).
Renal Ischemia-Reperfusion Injury Attenuation : Dapagliflozin attenuated renal ischemia-reperfusion injury, suggesting a renoprotective role (Chang et al., 2016).
将来の方向性
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
fluoro-Dapagliflozin |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。